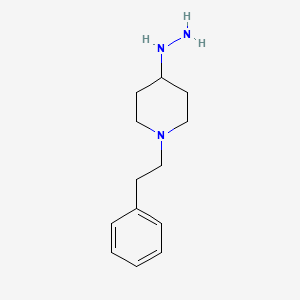

(1-Phenethyl-piperidin-4-yl)-hydrazine

Description

Properties

IUPAC Name |

[1-(2-phenylethyl)piperidin-4-yl]hydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3/c14-15-13-7-10-16(11-8-13)9-6-12-4-2-1-3-5-12/h1-5,13,15H,6-11,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFQZEIGKFJXCNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NN)CCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

(1-Phenethyl-piperidin-4-yl)-hydrazine: undergoes various types of chemical reactions, including:

Oxidation: The hydrazine group can be oxidized to form corresponding hydrazones or oxadiazoles.

Reduction: The compound can be reduced to form amines or other derivatives.

Substitution Reactions: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.

Substitution Reactions: Electrophiles like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under various conditions.

Major Products Formed:

Hydrazones: Formed through the oxidation of the hydrazine group.

Amines: Resulting from the reduction of the hydrazine group.

Substituted Piperidines: Resulting from substitution reactions on the piperidine ring.

Scientific Research Applications

(1-Phenethyl-piperidin-4-yl)-hydrazine: has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis for the preparation of various pharmaceuticals and fine chemicals.

Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

Medicine: It is investigated for its therapeutic potential in treating various diseases, including neurological disorders and inflammation.

Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (1-Phenethyl-piperidin-4-yl)-hydrazine exerts its effects involves its interaction with molecular targets and pathways. The phenethyl group can interact with various receptors and enzymes, while the hydrazine moiety can participate in redox reactions. The specific molecular targets and pathways depend on the biological context and the specific application.

Comparison with Similar Compounds

N-(Piperidin-4-yl)-N-phenyl-hydrazines (81)

- Structure : Similar piperidine-hydrazine backbone but lacks the phenethyl group. Instead, it has a phenyl substituent directly attached to the hydrazine nitrogen.

- Synthesis: Derived from 4-anilinopiperidines via nitrosylation and hydrogenation .

- Reactivity : Undergoes Fisher indole synthesis to yield indometacine analogs (84, 85), demonstrating utility in generating bioactive heterocycles.

(E)-4-Methyl-1-((4-(1-(2-phenylhydrazineylidene)ethyl)phenyl)sulfonyl)piperidine (5)

- Structure : Incorporates a sulfonylphenyl group and a phenylhydrazineylidene substituent.

- Synthesis: Formed via condensation of phenylhydrazine with enaminones in ethanol/acetic acid .

- Reactivity : The sulfonyl group enhances electron-withdrawing effects, contrasting with the electron-donating phenethyl group in the target compound.

Quinoline-Piperazine-Hydrazine Derivatives (QH-01 to QH-05)

- Structure: Combines a quinoline-piperazine system with aryl-substituted hydrazines.

- Synthesis : Prepared by reacting hydrazine derivatives with aldehydes under mild conditions .

- Key Difference: The quinoline-piperazine framework introduces planar aromaticity, which may enhance DNA intercalation compared to the non-aromatic piperidine core of the target compound.

Substituent Effects on Reactivity and Stability

Electron-Donating vs. Electron-Withdrawing Groups

- Phenethyl Group : The phenethyl substituent in (1-phenethyl-piperidin-4-yl)-hydrazine donates electrons via resonance, increasing nucleophilicity at the hydrazine nitrogen. This contrasts with nitrophenyl-substituted hydrazines (e.g., compounds 20–21 in ), where nitro groups reduce electron density, stabilizing the hydrazine moiety but limiting reactivity in nucleophilic additions .

Stability Comparison with Other Nitrogen Linkages

Hydrazine-based compounds exhibit variable stability depending on substituents:

The target compound’s hydrazine group is less stable under physiological conditions compared to oximes, limiting its utility in prolonged drug release formulations .

Common Routes for Hydrazine Derivatives

Unique Challenges for this compound

- The phenethyl group introduces steric hindrance, requiring optimized reaction times and temperatures compared to unsubstituted analogs (e.g., compound 3 in ) .

Biological Activity

(1-Phenethyl-piperidin-4-yl)-hydrazine, a compound with significant potential in pharmacological applications, has garnered attention due to its diverse biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its hydrazine moiety linked to a piperidine structure, which is often associated with various biological activities. The compound can be represented as follows:

This structural configuration allows it to interact with multiple biological targets, influencing various biochemical pathways.

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems and enzyme activities. Key mechanisms include:

- Receptor Interaction : The compound has been shown to interact with opioid receptors, similar to other piperidine derivatives, influencing analgesic pathways.

- Enzyme Inhibition : It exhibits inhibitory effects on specific enzymes, including urease, potentially impacting metabolic processes .

- Cellular Effects : Studies indicate that it can alter cell signaling pathways, leading to changes in gene expression and cellular responses.

1. Analgesic Properties

Research has demonstrated that this compound exhibits analgesic effects comparable to established opioid analgesics. In a study evaluating various derivatives, it was found that compounds with similar structures had varying potencies in pain relief, with some exhibiting an ED50 of approximately 2 mg/kg .

2. Antimicrobial Activity

The compound has shown promising antimicrobial properties against various pathogens. In vitro studies revealed significant activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.

3. Antitumor Activity

Preliminary investigations into the antitumor effects of this compound suggest it may inhibit cancer cell proliferation. A study noted that similar hydrazine derivatives demonstrated cytotoxicity against several cancer cell lines, warranting further exploration into this compound's potential in oncology .

Case Study 1: Analgesic Efficacy

In a controlled study comparing this compound with fentanyl analogs, the compound exhibited significant analgesic effects but was noted to be less potent than fentanyl itself. This suggests a potential role in pain management therapies where lower potency is acceptable .

Case Study 2: Antimicrobial Testing

A series of tests conducted on hydrazine derivatives indicated that this compound had an IC50 value of 15 µM against urease activity, demonstrating its effectiveness as an enzyme inhibitor and suggesting possible applications in treating infections where urease plays a role .

Data Tables

Preparation Methods

Synthesis of 4-Halo-1-phenethylpiperidine Precursors

Key parameters include:

-

Molar ratio : A 2:1 excess of hydrazine to ensure complete substitution.

-

Temperature : Reflux at 80–90°C for 12–24 hours.

-

Workup : Neutralization with dilute HCl, followed by extraction and recrystallization from petroleum ether.

Reductive Amination Approaches

Condensation with Hydrazine

1-Phenethylpiperidin-4-one, a readily synthesized intermediate, can undergo condensation with hydrazine to form the corresponding hydrazone. However, traditional reductive amination protocols using agents like sodium triacetoxyborohydride (STAB) or hydrogenation with Raney Ni typically reduce hydrazones to amines rather than retaining the hydrazine functionality. To circumvent this, selective reduction conditions must be developed, potentially employing milder reductants such as cyanoborohydride at controlled pH.

Direct Reductive Coupling

An alternative pathway involves the reaction of 1-phenethylpiperidin-4-one with hydrazine in the presence of a reducing agent. For instance, LiAlH₄ in tetrahydrofuran (THF) could theoretically reduce the imine intermediate formed between the ketone and hydrazine. However, this approach risks over-reduction to secondary amines and requires rigorous optimization.

Comparative Analysis of Methodologies

Purification and Characterization

Crude products are typically purified via recrystallization using petroleum ether or ethyl acetate. Advanced characterization employs:

-

HPLC : Purity assessment (e.g., 99.5% purity reported for analogous compounds).

-

Melting Point Analysis : Consistency with literature values (e.g., 82–83°C for fentanyl derivatives).

-

NMR Spectroscopy : Confirmation of hydrazine proton signals (δ 1.5–2.5 ppm for piperidine protons, δ 3.5–4.0 ppm for –NH–NH₂).

Industrial and Regulatory Considerations

Large-scale synthesis necessitates cost-effective reagents and minimized waste. The use of Raney Ni or molecular sieves enhances catalytic efficiency, while solvent recovery systems reduce environmental impact. Regulatory compliance mandates stringent control over hydrazine handling due to its toxicity, requiring closed-system reactors and rigorous effluent treatment .

Q & A

Q. What are the recommended synthetic routes and purification strategies for (1-Phenethyl-piperidin-4-yl)-hydrazine?

Synthesis typically involves multi-step reactions, starting with the formation of the piperidine ring followed by hydrazine functionalization. Key steps include:

- Coupling reactions : Use of dichloromethane or ethyl acetate as solvents to enhance reaction efficiency .

- Hydrazine incorporation : Reaction with phenylhydrazine or substituted hydrazines under controlled pH and temperature .

- Purification : Recrystallization (ethanol/water mixtures) or reversed-phase column chromatography (acetonitrile/water gradients) to isolate high-purity product .

Q. What safety protocols are critical when handling this compound?

- Personal protective equipment (PPE) : Chemical-resistant gloves (JIS T 8116), safety goggles (JIS T 8147), and full-body protective clothing to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid aerosol/dust inhalation; monitor workplace exposure limits .

- Toxicity mitigation : Immediate decontamination with soap/water for skin contact; consult medical protocols for acute oral toxicity (H302) and respiratory irritation (H335) .

Q. Which analytical methods are suitable for characterizing this compound?

- Spectroscopy : H/C NMR for structural confirmation (DMSO- as solvent) .

- Mass spectrometry : High-resolution ESI-MS (e.g., Agilent Masshunter) to verify molecular weight and fragmentation patterns .

- Chromatography : HPLC with UV detection (C18 columns) to assess purity .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for this compound synthesis?

- Reaction mechanism modeling : Density functional theory (DFT) calculations to identify transition states and rate-determining steps, particularly for hydrazine-catalyzed cycloreversion .

- Catalyst design : Computational screening of bicyclic hydrazines (e.g., [2.2.2]-bicyclic systems) to lower activation barriers and improve yields .

- Solvent effects : Molecular dynamics simulations to predict solvent interactions (e.g., dichloromethane vs. acetonitrile) .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Dose-response analysis : Establish EC/IC values across multiple cell lines to differentiate target-specific effects from cytotoxicity .

- Metabolic stability assays : Assess compound degradation in liver microsomes to explain variability in in vivo vs. in vitro results .

- Structural analogs : Compare activity with derivatives lacking the phenethyl or piperidine moieties to isolate pharmacophores .

Q. What strategies improve structural stability under varying experimental conditions (e.g., pH, temperature)?

- pH stability profiling : Incubate the compound in buffers (pH 3–10) and monitor degradation via LC-MS .

- Thermal analysis : Differential scanning calorimetry (DSC) to determine melting points and identify decomposition thresholds .

- Lyophilization : Stabilize hygroscopic forms by freeze-drying and storing under inert gas .

Q. How can researchers validate hypothesized biochemical pathways influenced by this compound?

- Transcriptomic profiling : RNA-seq to identify differentially expressed genes in treated vs. untreated cells .

- Kinase inhibition assays : Screen against kinase panels (e.g., Eurofins) to map off-target interactions .

- Metabolomics : LC-MS-based tracking of pathway intermediates (e.g., glycolysis/TCA cycle) .

Methodological Notes

- Synthetic troubleshooting : If yields drop below 30%, optimize stoichiometry of hydrazine coupling agents (e.g., di(1H-imidazol-1-yl)methanethione) and extend reaction times .

- Data reproducibility : Pre-equilibrate solvents to control humidity during recrystallization .

- Ethical compliance : Adhere to non-human research guidelines; confirm compound exclusion from FDA-approved therapeutic categories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.